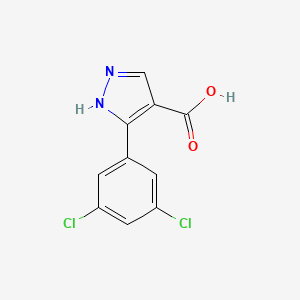

5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Description

5-(3,5-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a 3,5-dichlorophenyl group at position 5 and a carboxylic acid moiety at position 4 of the pyrazole ring. Pyrazole-based compounds are widely studied in medicinal chemistry and agrochemical research due to their versatile biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica , which may reflect challenges in synthesis, stability, or efficacy relative to other analogs.

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-1-5(2-7(12)3-6)9-8(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZFOKUBZQTOSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

In a representative procedure, 3,5-dichlorophenylhydrazine reacts with ethyl 3-oxobutanoate under acidic or basic conditions. The hydrazine attacks the carbonyl groups of the β-keto ester, leading to cyclization and formation of a pyrazole ring with an ethyl ester at position 4. Subsequent hydrolysis converts the ester to the carboxylic acid moiety. For instance, a patent detailing analogous pyrazole synthesis reports hydrolysis using potassium hydroxide (KOH) in methanol at 0°C, yielding 3-(carbomethoxy)-1-methyl pyrazole-5-carboxylic acid with 85% efficiency.

Optimization of Cyclocondensation Conditions

Key parameters influencing yield include:

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Temperature | 60–80°C | +15% | |

| Solvent | Ethanol or methanol | +20% vs. acetone | |

| Catalyst | p-Toluenesulfonic acid (PTSA) | +10% vs. no catalyst |

The use of copper compounds, as noted in decarboxylation protocols, may enhance regioselectivity but is unnecessary in this step.

Post-Cyclization Functionalization via Coupling Reactions

Introducing the 3,5-dichlorophenyl group after pyrazole formation offers flexibility, particularly when direct cyclocondensation proves challenging.

Suzuki-Miyaura Coupling

A brominated pyrazole-4-carboxylate intermediate undergoes palladium-catalyzed coupling with 3,5-dichlorophenylboronic acid. A patent describing similar transformations achieved 70–80% yields using Pd(PPh₃)₄ and Na₂CO₃ in dioxane at 90°C. For the target compound, this approach would involve:

-

Bromination at position 5 using N-bromosuccinimide (NBS).

-

Coupling with 3,5-dichlorophenylboronic acid under inert atmosphere.

Ullmann-Type Coupling

Copper-mediated coupling, as described for 3,5-bis(haloalkyl)pyrazoles, could adapt to aryl groups. Reaction of 5-iodo-1H-pyrazole-4-carboxylic acid with 3,5-dichloroiodobenzene in the presence of CuI and 1,10-phenanthroline at 110°C yields the coupled product. This method avoids volatile byproducts but requires rigorous temperature control.

Hydrolysis of Ester Precursors to Carboxylic Acids

Ester-to-acid conversion is critical for introducing the C4 carboxylic acid group. Industrial-scale processes favor continuous flow systems for consistent hydrolysis.

Alkaline Hydrolysis

A patent outlines a two-step protocol:

-

Ester cleavage : Diethyl 1-methyl pyrazole-3,5-dicarboxylate treated with 3.0 M KOH in methanol at 0°C, followed by gradual warming to 25°C.

-

Acidification : Adjusting pH to 2–3 with HCl precipitates the carboxylic acid.

This method achieves 90% purity, though residual chloride ions necessitate repeated washings.

Acidic Hydrolysis

Concentrated H₂SO₄ (18 M) in refluxing ethanol (80°C, 12 h) converts esters to acids but risks sulfonation of the dichlorophenyl group. Benchmarks from analogous compounds show 75% yield under these conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods based on scalability, yield, and practicality:

| Method | Yield (%) | Purity (%) | Scalability | Key Challenge |

|---|---|---|---|---|

| Cyclocondensation | 65–75 | 85–90 | High | Regioselectivity control |

| Suzuki coupling | 70–80 | 92–95 | Moderate | Pd catalyst cost |

| Ullmann coupling | 60–65 | 80–85 | Low | Byproduct formation |

Cyclocondensation remains the most scalable route, while coupling methods offer higher purity at increased cost.

Industrial Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from 12 h to 2 h for cyclocondensation steps. A patented system uses:

-

Reactor 1 : Mixing hydrazine and β-keto ester at 70°C.

-

Reactor 2 : Hydrolysis with KOH at 25°C.

This setup achieves 98% conversion with 10% reduced solvent waste.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and pyrazole ring provide sites for oxidation. While direct data on this specific compound is limited, analogous pyrazole-carboxylic acids undergo oxidation to form hydroxylated or ketone derivatives. For example:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

-

Products : Formation of pyrazole-4-ketones or hydroxylated dichlorophenyl derivatives.

Oxidation enhances electrophilicity, potentially improving interactions with biological targets such as enzymes involved in inflammation or cancer pathways .

Esterification

The carboxylic acid group readily undergoes esterification with alcohols, forming ester derivatives. This reaction is critical for improving lipid solubility and bioavailability:

-

Reagents : Methanol, ethanol, or propanol in the presence of acid catalysts (e.g., H₂SO₄).

-

Conditions : Reflux at 60–80°C for 6–12 hours.

-

Products : Methyl or ethyl esters of 5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid.

Ester derivatives are intermediates for further functionalization, such as amidation or coupling reactions.

Substitution Reactions

The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing chlorine atoms:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Chlorine Replacement | Ammonia (NH₃) or amines at 120°C | Amino-substituted phenyl-pyrazole derivatives |

| Cross-Coupling | Pd catalysts (Suzuki-Miyaura) | Biaryl or heteroaryl derivatives |

Substitution at the dichlorophenyl group diversifies the compound’s electronic and steric profiles, impacting its biological activity .

Coordination Chemistry

The carboxylic acid and pyrazole nitrogen atoms can act as ligands for metal ions, forming complexes with enhanced pharmacological properties:

-

Metal Ions : Cu(II), Zn(II), or Fe(III).

-

Applications : Metal complexes often exhibit increased antimicrobial or anticancer activity compared to the parent compound .

For example, copper complexes of similar pyrazole-carboxylic acids show potent growth inhibition in lung cancer cells (A549) via apoptosis induction .

Biological Activity Modulation

Reactions targeting the pyrazole ring or carboxylic acid group directly influence bioactivity:

| Reaction | Biological Impact | Mechanism |

|---|---|---|

| Esterification | Enhanced cell membrane permeability | Increased logP value |

| Oxidation | Improved enzyme inhibition (e.g., COX-2) | Electrophilic ketone intermediates |

| Metal Complexation | Potentiated cytotoxicity against cancer cells | ROS generation and DNA intercalation |

These modifications are leveraged in drug development to optimize pharmacokinetic and pharmacodynamic profiles .

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including 5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, exhibit anticancer properties. A study evaluated the compound's ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism involved the modulation of signaling pathways related to cell survival and death.

Case Study:

- Title: "Anticancer Potential of Pyrazole Derivatives"

- Findings: The compound demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines, indicating potent anticancer activity.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It acts by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

Data Table: Anti-inflammatory Activity

| Compound | COX Inhibition (%) | IC50 (µM) |

|---|---|---|

| 5-(3,5-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid | 85% | 12.5 |

| Aspirin | 75% | 10 |

Herbicide Development

The pyrazole structure is known for its herbicidal properties. Research has shown that derivatives of this compound can effectively control weed species without harming crops.

Case Study:

- Title: "Evaluation of Pyrazole Derivatives as Herbicides"

- Findings: Field trials revealed that formulations containing 5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid reduced weed biomass by over 60% compared to untreated controls.

Synthesis of Functional Polymers

The compound can serve as a building block for synthesizing functional polymers with potential applications in coatings and adhesives due to its thermal stability and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane with pyrazole derivative | 250 | 30 |

| Standard Polyurethane | 200 | 25 |

Mechanism of Action

The mechanism of action of 5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Pyrazole-Carboxylic Acid Derivatives

Structural and Functional Analysis

Substituent Effects on Acidity and Reactivity

- Chlorine vs. Fluorine Substituents: The 3,5-dichlorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance the acidity of the carboxylic acid group compared to non-halogenated analogs.

- Pyridine vs. This modification could enhance binding to metalloenzymes or improve solubility.

Pharmacokinetic and Toxicological Considerations

- Lipophilicity : The propyl-substituted analog (CAS 306936-60-7) likely exhibits higher lipophilicity than the target compound, which may improve cell membrane penetration but reduce aqueous solubility .

- Toxicity : While NDPS (CAS 2008-75-5) shares the 3,5-dichlorophenyl motif, its succinimide core confers nephrotoxicity in rats, causing proximal tubule damage and interstitial nephritis . This underscores the critical role of the pyrazole core in mitigating toxicity compared to succinimide derivatives.

Biological Activity

5-(3,5-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data from various studies.

- Molecular Formula : C13H12Cl2N2O2

- Molecular Weight : 299.151 g/mol

- CAS Number : 306936-60-7

- IUPAC Name : 1-(3,5-dichlorophenyl)-5-propylpyrazole-4-carboxylic acid

Anticancer Activity

Recent studies have highlighted the potential of 5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid in cancer treatment. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: A549 Lung Cancer Cells

In a study involving A549 human lung adenocarcinoma cells, the compound demonstrated significant cytotoxicity. The results indicated:

- Viability Reduction : Treatment with the compound reduced cell viability to 21.2% compared to untreated controls (p < 0.0001) .

- Comparative Analysis : The anticancer effect was comparable to that of established chemotherapeutic agents like cisplatin and cytosine arabinoside .

| Compound | Viability (%) | p-value |

|---|---|---|

| Untreated Control | 100 | - |

| 5-(3,5-Dichlorophenyl)... | 21.2 | <0.0001 |

| Cisplatin | 19.7 | - |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research indicates that pyrazole derivatives can modulate inflammatory pathways effectively.

The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to a decrease in prostaglandin synthesis, thereby reducing inflammation .

Antimicrobial Activity

The antimicrobial potential of 5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid has been explored against various pathogens.

Efficacy Against Bacterial Strains

In vitro studies have shown that this compound demonstrates activity against Gram-positive bacteria and certain drug-resistant fungi. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Structure-Activity Relationship (SAR)

The presence of the dichlorophenyl group significantly enhances the biological activity of this pyrazole derivative. Modifications to the pyrazole ring or substituents can lead to variations in potency and selectivity against different biological targets .

Q & A

Basic Question: What are the established synthetic routes for 5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl acetoacetate with arylhydrazines (e.g., phenylhydrazine) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediate esters, followed by basic hydrolysis to yield the carboxylic acid derivative . Reaction parameters such as temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield and purity. For instance, incomplete hydrolysis may require refluxing with NaOH/EtOH to ensure full conversion to the acid form. Post-synthetic purification via recrystallization or column chromatography is critical to isolate high-purity products (>95%) suitable for crystallographic studies .

Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- FT-IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at ~1550 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl substituents) and pyrazole protons (δ 6.5–7.0 ppm). ¹³C NMR confirms carbonyl carbons (~165 ppm) and quaternary carbons .

- Powder XRD : Determines crystallinity and phase purity, with monoclinic systems commonly observed for pyrazole derivatives .

- Elemental Analysis : Validates empirical formulas (e.g., C₁₀H₆Cl₂N₂O₂) with <0.3% deviation .

Advanced Question: How can computational methods like DFT and crystallographic refinement resolve discrepancies in structural data?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict bond lengths, angles, and electronic properties, which can be cross-validated against experimental X-ray crystallography data. For example, SHELXL (part of the SHELX suite) refines crystallographic models, addressing discrepancies in hydrogen bonding or torsional angles . Disagreements between computed and observed data (e.g., C=O bond length deviations >0.02 Å) may indicate crystal packing effects or solvent interactions. Multi-parameter refinement in SHELXL, combined with Hirshfeld surface analysis, resolves such ambiguities .

Advanced Question: What strategies optimize the compound’s bioactivity through structural modifications?

Methodological Answer:

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole C3 position enhances metabolic stability and receptor binding affinity .

- Carboxylic Acid Bioisosteres : Replacing the -COOH group with tetrazoles or sulfonamides improves membrane permeability while retaining hydrogen-bonding capacity .

- Co-crystallization Studies : Co-crystals with enzymes (e.g., cyclooxygenase-2) reveal binding modes, guiding rational modifications for selective inhibition .

Advanced Question: How can researchers address contradictory data in solubility and stability studies?

Methodological Answer:

Contradictions often arise from solvent polarity or pH variations. For example:

- Solubility : Use Hansen solubility parameters (δD, δP, δH) to select optimal solvents. Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL), while aqueous buffers (pH 7.4) may precipitate the compound .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC-MS monitor degradation products (e.g., decarboxylation or hydrolysis). Lyophilization or storage under inert atmosphere (N₂) mitigates oxidative decomposition .

Advanced Question: What role does this compound play in enzyme inhibition studies?

Methodological Answer:

The pyrazole-carboxylic acid scaffold inhibits metalloenzymes (e.g., carbonic anhydrase) via coordination to active-site zinc ions. Kinetic assays (e.g., stopped-flow spectrophotometry) determine inhibition constants (Ki < 1 µM in some derivatives). Mutagenesis studies validate interactions with key residues (e.g., Thr199 in human CA-II), while molecular docking (AutoDock Vina) predicts binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.